molecular formula C13H14BrN3O3 B12995920 tert-Butyl 1-(3-bromophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate

tert-Butyl 1-(3-bromophenyl)-5-oxo-2,5-dihydro-1H-1,2,4-triazole-3-carboxylate

Cat. No.: B12995920
M. Wt: 340.17 g/mol
InChI Key: QMXYGGVGEMJSER-UHFFFAOYSA-N
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Description

tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate: is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a tert-butyl group, a bromophenyl group, and a triazole ring

Preparation Methods

The synthesis of tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-bromobenzoyl chloride with tert-butyl hydrazine to form an intermediate, which is then cyclized to form the triazole ring. The reaction conditions often include the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Chemical Reactions Analysis

tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

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Mechanism of Action

The mechanism of action of tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets in biological systems. The triazole ring can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The bromophenyl group may enhance the compound’s binding affinity and specificity for its targets .

Comparison with Similar Compounds

Similar compounds to tert.-Butyl 1-(3-bromophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate include other triazole derivatives with different substituents on the triazole ring or phenyl group. These compounds may exhibit similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:

  • 1-(4-chlorophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
  • 1-(3-methylphenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate
  • 1-(3-nitrophenyl)-2,5-dihydro-5-oxo-1H-1,2,4-triazole-3-carboxylate

These compounds highlight the versatility of triazole derivatives and their potential for further development in various applications .

Properties

Molecular Formula

C13H14BrN3O3

Molecular Weight

340.17 g/mol

IUPAC Name

tert-butyl 1-(3-bromophenyl)-5-oxo-4H-1,2,4-triazole-3-carboxylate

InChI

InChI=1S/C13H14BrN3O3/c1-13(2,3)20-11(18)10-15-12(19)17(16-10)9-6-4-5-8(14)7-9/h4-7H,1-3H3,(H,15,16,19)

InChI Key

QMXYGGVGEMJSER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=NN(C(=O)N1)C2=CC(=CC=C2)Br

Origin of Product

United States

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